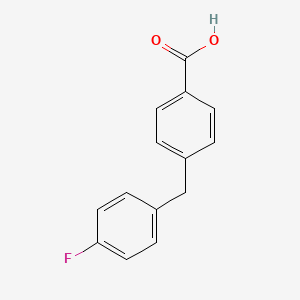

4-(4-Fluoro-benzyl)-benzoic acid

Vue d'ensemble

Description

4-(4-Fluoro-benzyl)-benzoic acid is an organic compound characterized by the presence of a fluorine atom attached to the benzyl group, which is further connected to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorobenzylboronic acid is coupled with a benzoic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluoro-benzyl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with ketone or aldehyde groups, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Synthesis and Characterization

- Antimicrobial Agents : Hydrazide hydrazones of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimicrobial properties. The synthesis involves checking the reaction's progress using thin-layer chromatography and characterizing the compounds through physical properties and spectral methods .

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the progress of reactions, typically employing ethyl acetate and n-hexane as the mobile phase .

- Characterization Techniques : The synthesized compounds are characterized using various methods, including melting point determination, color observation, TLC spot analysis, and elemental analysis. Spectroscopic methods, such as IR spectroscopy, are also employed to confirm their structures .

Pharmaceutical Applications

- Growth Inhibitors : 4-Formyl-1H-pyrazol-1-yl]benzoic acid derivatives are identified as potent growth inhibitors, exhibiting significantly less toxicity to human cell lines . This makes them potential candidates for antibiotic development .

- PPARα Agonists : 4-Benzyloxy-benzylamino derivatives are developed as PPARα agonists for treating conditions like age-related macular degeneration and diabetic retinopathy . These compounds have shown in vivo efficacy in reducing retinal vascular leakage in rat models .

- Anti-Inflammatory Action : Activating PPARα, either genetically or through pharmacology, can alleviate inflammation, vascular leakage, neurodegeneration, and neovascularization .

- Selective PPAR Modulation: Specific analogs, such as 4u, exhibit high selectivity for PPARα over other PPAR isoforms, suggesting a targeted approach to managing related conditions .

Patents and Processes

- Synthesis of Intermediates : 3-Bromo-4-fluoro-benzyl alcohol, derived from 3-bromo-4-fluoro-benzoic acid, is used as an intermediate in the production of insecticides . The process involves reacting 3-bromo-4-fluoro-benzyl alcohol with benzyl chloride in the presence of a base and a diluent .

- Reaction Conditions : The etherification is conducted at temperatures between 20 and 80°C, and the resulting (3-bromo-4-fluoro-benzyl) benzyl ether is reacted with a phenolate in the presence of a catalyst .

Additional Derivatives

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-benzyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorobenzyl alcohol

- 4-Fluorobenzaldehyde

- 4-Fluorobenzylamine

Uniqueness

4-(4-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorine atom and a benzoic acid moiety, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research.

Activité Biologique

4-(4-Fluoro-benzyl)-benzoic acid is an aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a benzoic acid moiety substituted with a 4-fluorobenzyl group, which may enhance its chemical reactivity and biological interactions.

Structural Characteristics

The structure of this compound can be summarized as follows:

- Molecular Formula : CHFO

- Molecular Weight : 232.24 g/mol

- Functional Groups : Carboxylic acid (-COOH), Fluorobenzyl group

This compound's unique features allow it to interact with various biological targets, potentially leading to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, enhancing its binding affinity. The presence of the fluorine atom may further improve selectivity towards biological targets, making it a candidate for drug design and development .

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on PPAR Agonism :

- Toxicity Assessments :

- Metabolic Pathways :

Comparative Analysis

The following table summarizes the structural differences between this compound and its analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Carboxylic acid + Fluorobenzyl group | Potential for enhanced biological activity |

| 4-(4-Fluoro-benzyl)-phenylamine | Amine instead of carboxylic acid | Lacks acidic properties; different reactivity |

| 4-(4-Fluoro-benzyl)-benzonitrile | Nitrile group instead of carboxylic acid | Different electronic properties; potential toxicity |

| 4-(4-Fluoro-benzyl)-hydrazide | Hydrazide functional group | Enhanced biological activity; different mechanism |

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFUEDUQCZWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.